molecular formula C17H20N2O4S B6571355 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide CAS No. 946351-12-8

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide

Cat. No.: B6571355
CAS No.: 946351-12-8
M. Wt: 348.4 g/mol
InChI Key: WWRPFUODNSISAN-UHFFFAOYSA-N
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Description

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a propane-1-sulfonyl group at position 1 and a furan-2-carboxamide moiety at position 7. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules targeting enzymes or receptors, though specific therapeutic applications remain under investigation .

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-2-11-24(21,22)19-9-3-5-13-7-8-14(12-15(13)19)18-17(20)16-6-4-10-23-16/h4,6-8,10,12H,2-3,5,9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRPFUODNSISAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide typically involves multi-step organic reactions starting from commercially available precursors. The key steps include:

  • Quinoline Derivative Formation: This involves the condensation of an appropriate aniline derivative with a carbonyl compound to form the tetrahydroquinoline core.

  • Sulfonylation: Introduction of the sulfonyl group is achieved by treating the intermediate with propane-1-sulfonyl chloride under basic conditions.

  • Amidation: The final step involves coupling the sulfonylated intermediate with furan-2-carboxylic acid under dehydrating conditions to yield the target compound.

Industrial Production Methods: Industrial synthesis of this compound follows similar routes but is optimized for scale, involving continuous flow reactions, high-efficiency catalysts, and stringent reaction controls to maximize yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidative transformations, primarily affecting the quinoline moiety.

  • Reduction: The compound is susceptible to reduction reactions that typically reduce the sulfonyl group or the quinoline ring system.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be performed on both the quinoline and furan rings, allowing for functionalization and derivatization.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often in acidic or basic media.

  • Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed.

  • Substitution: Various halogenating agents, nucleophiles, and bases/acids are utilized depending on the desired transformation.

Major Products:

  • Oxidation: Depending on the conditions, products can include quinoline N-oxides or sulfonic acid derivatives.

  • Reduction: Possible products include fully or partially reduced quinoline derivatives.

  • Substitution: Substituted quinoline and furan compounds with varied functional groups, enhancing the compound's applicability.

Scientific Research Applications

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide has garnered significant interest in several research domains:

  • Chemistry: As a versatile intermediate in organic synthesis, it facilitates the development of novel compounds with potential therapeutic applications.

  • Biology: Its structure enables interactions with various biological targets, making it a candidate for studies in enzyme inhibition and receptor binding.

  • Medicine: Preliminary studies suggest potential use as an anti-inflammatory agent or in antimicrobial therapies, though clinical applications require further validation.

  • Industry: The compound's reactivity and stability are leveraged in the development of materials and pharmaceuticals, showcasing its broad utility.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: It interacts with specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or bind to receptor sites, altering cellular responses.

  • Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, or microbial viability, though detailed mechanisms are under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Tetrahydroquinoline vs. Tetrahydronaphthalene Derivatives
  • Pharmacopeial Compounds: describes tetrahydronaphthalene derivatives (e.g., 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid ). These lack the nitrogen atom in the bicyclic ring, reducing hydrogen-bonding capacity compared to tetrahydroquinoline. The absence of nitrogen may decrease interaction with biological targets requiring basic centers.
  • Impact on Properties: The tetrahydroquinoline core in the target compound likely offers improved solubility in aqueous media compared to the more lipophilic tetrahydronaphthalene derivatives .
Substituent Analysis
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Tetrahydroquinoline Propane-1-sulfonyl, Furan-2-carboxamide C₁₇H₂₀N₂O₅S 364.42 (calculated)
G512-0145 Tetrahydroquinoline Thiophene-2-carbonyl, Benzene sulfonamide C₂₃H₂₄N₂O₃S₂ 440.58
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid Tetrahydronaphthalene Carboxylic acid C₁₁H₁₂O₂ 176.21
  • Heterocyclic Variations: The target compound’s furan-2-carboxamide group (oxygen-containing heterocycle) contrasts with G512-0145’s thiophene-2-carbonyl (sulfur-containing). Furan derivatives typically exhibit lower lipophilicity and metabolic stability than thiophene analogs due to reduced electron density and sulfur-mediated cytochrome P450 interactions .

Functional Group Comparisons

  • Carboxamide vs. Carbonitrile/Carboxylic Acid: The Pharmacopeial compound 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (carbonitrile group) is highly lipophilic, favoring membrane penetration but limiting aqueous solubility.

Physicochemical and Pharmacokinetic Inferences

  • Molecular Weight and Drug-Likeness :
    • The target compound (364.42 g/mol) adheres more closely to Lipinski’s rule of five (molecular weight <500) than G512-0145 (440.58 g/mol), suggesting better oral absorption .
  • Steric and Electronic Effects :
    • The propane-1-sulfonyl group’s smaller size compared to benzene sulfonamide (G512-0145) may reduce steric hindrance, enhancing binding to compact enzymatic pockets.

Research Implications and Gaps

While structural data and molecular properties provide initial insights, experimental studies on the target compound’s biological activity, stability (e.g., pH sensitivity ), and metabolic profile are lacking. Comparative in vitro assays with the analogs listed here are needed to validate structure-activity relationships.

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